Vkgils-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

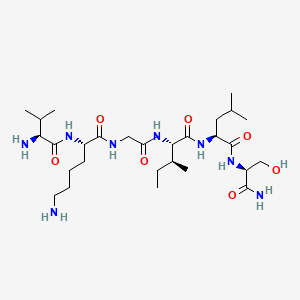

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-6-amino-N-[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8O7/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38)/t17-,18-,19-,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJUKRSADJIIBX-WAUHAFJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Vkgils-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vkgils-NH2 is a synthetic hexapeptide with a C-terminal amide modification. It is primarily utilized in scientific research as a negative control peptide for studies involving Protease-Activated Receptor 2 (PAR2). Its sequence, Val-Lys-Gly-Ile-Leu-Ser-NH2, is a scrambled version of the PAR2 agonist peptide, SLIGKV-NH2. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside generalized experimental protocols for its synthesis, purification, and characterization. Furthermore, it visualizes the peptide's role in the context of PAR2 signaling and outlines a typical experimental workflow for its preparation and analysis.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 | [1][2] |

| Molecular Weight | 614.79 g/mol | [1] |

| Molecular Formula | C28H54N8O7 | [1] |

| C-Terminal Modification | Amide | [1][2] |

| Purity | ≥95% (as determined by HPLC) | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble to 2 mg/mL in water. Soluble in DMSO. | [1] |

| Storage Conditions | Store at -20°C. For long-term storage, -80°C is recommended. Solutions are unstable and should be prepared fresh. | [1][2] |

| Biological Activity | Inactive control peptide for the PAR2 agonist SLIGKV-NH2. It has no effect on DNA synthesis in cells. | [1][2][3] |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis, purification, and characterization of this compound. These methods are standard in the field of peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS)

This compound, being a C-terminally amidated peptide, is efficiently synthesized using Fmoc-based solid-phase peptide synthesis.[4][5]

Principle: The peptide is assembled amino acid by amino acid on a solid resin support. The C-terminal amino acid is first attached to the resin. The temporary N-terminal protecting group (Fmoc) is removed, and the next Fmoc-protected amino acid is coupled. This cycle is repeated until the desired sequence is synthesized. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

Methodology:

-

Resin Selection: A Rink amide resin is a suitable choice for the synthesis of C-terminal peptide amides.[6]

-

First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Ser(tBu)-OH, is coupled to the deprotected Rink amide resin.

-

Deprotection: The Fmoc group is removed from the nitrogen of Serine using a solution of 20% piperidine in dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Leu-OH) is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and coupled to the free amine on the resin-bound serine.

-

Wash: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

-

Cycle Repetition: Steps 3-5 are repeated for each subsequent amino acid in the sequence: Ile, Gly, Lys(Boc), and Val.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (tBu for Ser and Boc for Lys) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a water/acetonitrile mixture and lyophilized to obtain a solid powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide is purified to the desired level (typically >95%) using preparative RP-HPLC.[7][8][9][10]

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. A gradient of increasing organic solvent concentration is used to elute the bound peptides, with more hydrophobic peptides eluting at higher organic concentrations.

Methodology:

-

Column: A preparative C18 column is used.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage over a set time is used to elute the peptide from the column. The exact gradient will depend on the hydrophobicity of the peptide and needs to be optimized.

-

Detection: The elution of the peptide is monitored by UV absorbance, typically at 214 nm and 280 nm.

-

Fraction Collection: Fractions are collected across the elution peak corresponding to the target peptide.

-

Analysis and Pooling: The collected fractions are analyzed by analytical RP-HPLC and/or mass spectrometry to determine their purity. Fractions with the desired purity are pooled.

-

Lyophilization: The pooled fractions are lyophilized to remove the solvents and obtain the purified peptide as a solid.

Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.[11][12][13][14][15]

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, this allows for the determination of the molecular weight, which can be compared to the theoretical mass to confirm the correct synthesis.

Methodology:

-

Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in an appropriate solvent (e.g., a water/acetonitrile mixture with 0.1% formic acid).

-

Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides. The peptide solution is sprayed into the mass spectrometer, where it forms charged droplets from which peptide ions are released.

-

Mass Analysis: The m/z of the peptide ions is measured by a mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).

-

Data Analysis: The resulting spectrum is analyzed to find the peak(s) corresponding to the protonated peptide molecule [M+H]+. The molecular weight is calculated from the m/z value. The experimentally determined molecular weight should match the theoretical molecular weight of this compound (614.79 Da).

-

Tandem Mass Spectrometry (MS/MS) (Optional): For further confirmation, the parent ion can be fragmented, and the masses of the fragment ions can be analyzed to confirm the amino acid sequence.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Role in PAR2 Signaling

This compound is the inactive control for the PAR2 agonist SLIGKV-NH2. The diagram below illustrates the canonical PAR2 signaling pathway and the differential roles of the agonist and the control peptide.[16][17][18][19][20]

Caption: PAR2 signaling and the role of this compound as an inactive control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hplc.eu [hplc.eu]

- 9. agilent.com [agilent.com]

- 10. pharmtech.com [pharmtech.com]

- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. almacgroup.com [almacgroup.com]

- 13. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 17. Protease-activated receptor 2 signaling in inflammation - ProQuest [proquest.com]

- 18. researchgate.net [researchgate.net]

- 19. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]

The Unsung Hero: A Technical Guide to the Role of VKGILS-NH2 as a Control Peptide in PAR2 Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide research and drug development, the validity of experimental findings hinges on the quality of controls. This technical guide delves into the sequence analysis and functional application of VKGILS-NH2, a peptide whose significance lies not in its biological activity, but in its crucial role as a negative control. Specifically, this compound serves as the reversed amino acid sequence control for SLIGKV-NH2, a known agonist of the Protease-Activated Receptor 2 (PAR2).[1][2][3] Understanding the properties and proper utilization of this compound is essential for researchers investigating PAR2-mediated signaling pathways and developing novel therapeutics targeting this receptor. This guide will provide an in-depth analysis of its sequence, its function as a control, relevant experimental protocols, and the signaling context in which it is employed.

Sequence Analysis and Physicochemical Properties

The primary function of a control peptide is to demonstrate the specificity of the active peptide's sequence. Therefore, an ideal control should share key physicochemical properties with the active peptide while having a scrambled or reversed sequence. This compound is the C-terminally amidated reversed sequence of the PAR2 agonist SLIGKV-NH2.

| Property | This compound (Control Peptide) | SLIGKV-NH2 (PAR2 Agonist) | Rationale for Control |

| Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 | Ser-Leu-Ile-Gly-Lys-Val-NH2 | The reversed sequence ensures that any observed biological activity of SLIGKV-NH2 is due to its specific amino acid order and not merely its composition. |

| Molecular Weight | 614.79 g/mol | 614.78 g/mol [4] | Similar molecular weights ensure comparable diffusion and bioavailability in experimental systems. |

| Formula | C28H54N8O7 | C28H54N8O7[4] | An identical chemical formula underscores the isomeric nature of the peptides, isolating the sequence as the key variable. |

| Purity | ≥95% | Typically ≥95% | High purity is essential for both peptides to eliminate confounding effects from contaminants. |

| Solubility | Soluble to 2 mg/ml in water | Information not explicitly available, but expected to be similar. | Similar solubility profiles allow for the preparation of comparable stock solutions and working concentrations. |

| C-terminal Modification | Amide | Amide | The C-terminal amidation is a common modification to increase peptide stability and bioactivity. Matching this modification in the control is critical. |

The Functional Role of this compound as a Negative Control

This compound is employed in research to confirm that the biological effects observed with SLIGKV-NH2 are a direct result of PAR2 activation by its specific ligand sequence. It is established that this compound has no significant effect on cellular processes such as DNA synthesis.[1][2][3][5] The underlying principle is that if an experiment is well-controlled, the application of SLIGKV-NH2 should elicit a measurable response, while this compound and the vehicle control should not.

Logical Flow for Utilizing this compound as a Control

Caption: Logical workflow for using this compound as a negative control.

The PAR2 Signaling Pathway Context

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its N-terminus, revealing a tethered ligand that binds to the receptor and initiates signaling. Synthetic peptides like SLIGKV-NH2 mimic this tethered ligand, thereby acting as agonists. When SLIGKV-NH2 binds to PAR2, it typically leads to the activation of Gαq/11, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to downstream effects such as inflammation, proliferation, and vasodilation. This compound, due to its reversed sequence, does not bind to and activate this pathway.

PAR2 Signaling Cascade: Agonist vs. Control

Caption: PAR2 signaling pathway activation by SLIGKV-NH2 and inaction by this compound.

Experimental Protocols

The following provides a generalized methodology for a cell-based assay using this compound as a negative control.

Objective: To determine if a specific cellular response (e.g., cytokine release) in human proximal tubule cells is mediated by PAR2 activation.

Materials:

-

Human proximal tubule epithelial cells (or other cells expressing PAR2)

-

Cell culture medium and supplements

-

SLIGKV-NH2 (active peptide)

-

This compound (control peptide)

-

Vehicle (e.g., sterile water or DMSO, depending on peptide solubility)

-

Phosphate-buffered saline (PBS)

-

ELISA kit for the cytokine of interest (e.g., IL-8)

-

96-well cell culture plates

Protocol:

-

Cell Culture:

-

Culture human proximal tubule cells in appropriate medium until they reach 80-90% confluency.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Peptide Preparation:

-

Prepare stock solutions of SLIGKV-NH2 and this compound (e.g., 10 mM in sterile water or DMSO). Store at -20°C or -80°C as recommended.[1]

-

On the day of the experiment, prepare working solutions of both peptides and the vehicle control by diluting the stock solutions in serum-free cell culture medium to the final desired concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

-

Cell Treatment:

-

Wash the cells gently with PBS.

-

Add the prepared working solutions of the vehicle, this compound, and SLIGKV-NH2 to the respective wells in triplicate.

-

Incubate the cells for a predetermined time period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

-

Endpoint Measurement (Cytokine Release):

-

After incubation, collect the cell culture supernatant from each well.

-

Perform an ELISA for the cytokine of interest (e.g., IL-8) on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance on a plate reader.

-

-

Data Analysis:

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

-

Compare the cytokine levels in the wells treated with this compound and SLIGKV-NH2 to the vehicle control.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.

-

Experimental Workflow for a Cell-Based Assay

Caption: A typical experimental workflow using this compound as a control.

Hypothetical Data Presentation

The results from the experiment described above can be summarized in a table for clear comparison.

| Treatment Group | Concentration | Mean Cytokine Level (pg/mL) ± SD | Statistical Significance (vs. Vehicle) |

| Vehicle | N/A | 50.2 ± 5.1 | - |

| This compound | 100 µM | 55.8 ± 6.3 | p > 0.05 (Not Significant) |

| SLIGKV-NH2 | 100 µM | 450.7 ± 25.9 | p < 0.001 (Highly Significant) |

This hypothetical data clearly illustrates that only the PAR2 agonist SLIGKV-NH2, and not the control peptide this compound, elicits a significant increase in cytokine production, thereby confirming a PAR2-specific effect.

Conclusion

This compound is an indispensable tool in the study of PAR2 signaling. While devoid of intrinsic biological activity, its role as a high-fidelity negative control is paramount for the validation of research findings. By understanding its sequence relationship to the PAR2 agonist SLIGKV-NH2 and employing it correctly in well-designed experiments, researchers can confidently attribute observed biological effects to the specific activation of PAR2. This rigor is fundamental to advancing our understanding of PAR2's role in health and disease and to the development of targeted and effective therapeutics.

References

Vkgils-NH2: A Critical Control for Investigating Protease-Activated Receptor 2 (PAR2) Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vkgils-NH2 is a synthetic peptide widely utilized in biomedical research not for its biological activity, but for its crucial role as an inactive control. As the reverse amino acid sequence of the potent Protease-Activated Receptor 2 (PAR2) agonist, SLIGKV-NH2, this compound is instrumental in ensuring the specificity of experimental results attributed to PAR2 activation. This technical guide provides a comprehensive overview of the function of this compound as a negative control, the mechanism of action of the active PAR2 agonist SLIGKV-NH2, and detailed experimental protocols for investigating PAR2 signaling.

The Role of this compound as a Negative Control

In peptide-based research, it is essential to differentiate between specific receptor-mediated effects and non-specific effects that may arise from the peptide's physicochemical properties. This compound, having the same amino acid composition as SLIGKV-NH2 but in a reversed sequence, serves as an ideal negative control. Its use allows researchers to validate that any observed biological response is a direct result of PAR2 activation by SLIGKV-NH2 and not due to factors such as peptide concentration, charge, or solubility. As consistently demonstrated in the literature, this compound does not elicit biological responses associated with PAR2 activation, such as vasodilation or intracellular calcium mobilization.[1][2][3][4][5][6]

Mechanism of Action of the PAR2 Agonist: SLIGKV-NH2

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and cellular proliferation. It is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin. This cleavage unmasks a new N-terminal sequence, SLIGKV in humans, which acts as a "tethered ligand," binding to and activating the receptor.

The synthetic peptide SLIGKV-NH2 mimics this endogenous tethered ligand, directly activating PAR2 without the need for proteolytic cleavage. Upon binding, SLIGKV-NH2 induces a conformational change in the PAR2 receptor, leading to the activation of downstream signaling cascades.

Key Signaling Pathways

Activation of PAR2 by SLIGKV-NH2 typically initiates signaling through Gαq and Gαi proteins, leading to:

-

Phospholipase C (PLC) Activation: This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium ([Ca2+]) Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Elevated intracellular calcium and DAG levels synergistically activate PKC.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: PKC can, in turn, phosphorylate and activate components of the MAPK pathway, most notably ERK1/2 (Extracellular signal-Regulated Kinase 1/2).

These signaling events culminate in various cellular responses, including vasodilation, inflammation, cell proliferation, and, in some contexts, modulation of apoptosis.

Quantitative Data: In Vivo Vasodilation Studies

A key study demonstrating the specific activity of SLIGKV-NH2 and the inactivity of this compound was conducted in human forearm resistance vessels. The results clearly show a dose-dependent vasodilation in response to SLIGKV-NH2, while this compound had no significant effect.[1][2]

| Peptide | Dose (nmol/min) | Change in Forearm Blood Flow (%) |

| SLIGKV-NH2 | 160 | 28 ± 17 |

| 800 | 68 ± 30 | |

| 1600 | 98 ± 32 | |

| This compound | 160 | No significant effect |

| 800 | No significant effect | |

| 1600 | No significant effect |

Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments investigating PAR2 activation, utilizing this compound as a negative control.

In Vivo Human Vasodilation Study

This protocol is adapted from the study by Robin et al. (2003).[1][2]

Objective: To assess the effect of intra-arterial infusion of SLIGKV-NH2 and this compound on forearm blood flow in healthy volunteers.

Materials:

-

SLIGKV-NH2 and this compound peptides (synthesized by Fmoc chemistry and purified by HPLC).

-

Sterile saline solution.

-

Brachial artery cannula.

-

Strain-gauge plethysmograph.

Procedure:

-

Healthy, non-smoking volunteers with no history of cardiovascular disease are recruited.

-

A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.

-

Forearm blood flow is measured using venous occlusion strain-gauge plethysmography.

-

A baseline blood flow measurement is established with a saline infusion.

-

Dose-response curves are constructed by infusing SLIGKV-NH2 at increasing concentrations (e.g., 160, 800, and 1600 nmol/min), with each dose administered for a set duration (e.g., 3 minutes).

-

A washout period is allowed between doses for blood flow to return to baseline.

-

The protocol is repeated in a separate group of subjects using the control peptide this compound at the same concentrations.

-

Forearm blood flow is recorded continuously and expressed as a percentage change from baseline.

In Vitro Intracellular Calcium Mobilization Assay

Objective: To measure the ability of SLIGKV-NH2 to induce intracellular calcium release in PAR2-expressing cells, with this compound as a negative control.

Materials:

-

PAR2-expressing cells (e.g., human proximal tubule cells, HaCaT keratinocytes).

-

Cell culture medium.

-

Fura-2 AM calcium indicator dye.

-

SLIGKV-NH2 and this compound peptides.

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Plate PAR2-expressing cells in a 96-well black-walled plate and culture to confluence.

-

Load the cells with Fura-2 AM (e.g., 5 µM) in a buffered saline solution for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

Measure baseline fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

Add varying concentrations of SLIGKV-NH2 or this compound to the wells.

-

Immediately begin kinetic fluorescence readings for 2-5 minutes to capture the transient calcium flux.

-

The ratio of fluorescence at 340 nm to 380 nm is calculated to determine the intracellular calcium concentration.

Conclusion

This compound is an indispensable tool for the accurate investigation of PAR2 biology. Its lack of biological activity, in stark contrast to the potent PAR2 agonist SLIGKV-NH2, provides the necessary negative control to ensure that observed cellular and physiological responses are specifically mediated by PAR2 activation. The experimental protocols and data presented in this guide underscore the importance of including this compound in study designs to generate robust and reliable data in the field of PAR2 research and drug development.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Spinal PAR2 Activation Contributes to Hypersensitivity Induced by Peripheral Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atsjournals.org [atsjournals.org]

The Vkgils-NH2 Peptide: A Technical Guide to its Origin, Synthesis, and Application as a Negative Control in Protease-Activated Receptor 2 (PAR2) Research

For Immediate Release

This technical guide provides an in-depth overview of the Vkgils-NH2 peptide for researchers, scientists, and drug development professionals. The document details its origin as a synthetic control peptide, protocols for its synthesis and use in experimental settings, and its crucial role in the study of Protease-Activated Receptor 2 (PAR2).

Executive Summary

The this compound peptide is a synthetic hexapeptide amide (Val-Lys-Gly-Ile-Leu-Ser-NH2) that serves as an essential negative control in the investigation of Protease-Activated Receptor 2 (PAR2). Its sequence is the reverse of the human PAR2 agonist peptide, SLIGKV-NH2. The discovery and utility of this compound are intrinsically linked to the elucidation of the PAR2 activation mechanism. This guide will provide the necessary technical details for its synthesis, its application in functional assays, and the interpretation of the resulting data, underscoring its importance in ensuring the specificity of experimental findings related to PAR2.

Discovery and Origin of this compound in the Context of PAR2 Activation

The "discovery" of this compound is not one of a naturally occurring molecule but rather a rational design based on the understanding of PAR2 activation.

Protease-Activated Receptor 2 (PAR2): A Unique Activation Mechanism

PAR2 is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and other physiological and pathophysiological processes. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus.

The activation of human PAR2 is initiated by serine proteases, such as trypsin, which cleave the receptor at a specific site (Arg36/Ser37). This cleavage unmasks a new N-terminal sequence, SLIGKV-, which then acts as a "tethered ligand," binding to the receptor itself to initiate downstream signaling.

The Advent of Synthetic Agonists and the Need for a Control

To study the effects of PAR2 activation without the use of proteases, which can have other substrates, researchers developed synthetic peptides that mimic the tethered ligand. The hexapeptide SLIGKV-NH2 was found to be a potent and specific agonist of human PAR2.

In any robust experimental design, it is crucial to demonstrate that the observed biological effects of a synthetic agonist are due to its specific amino acid sequence and not merely a non-specific effect of introducing a peptide. This necessitated the creation of a control peptide. This compound was synthesized for this purpose by reversing the amino acid sequence of the active peptide. The rationale is that this reversed sequence should not be able to bind to and activate PAR2, thus serving as a true negative control.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound peptide is provided below.

| Property | Value |

| Full Name | Val-Lys-Gly-Ile-Leu-Ser-NH2 |

| One-Letter Code | This compound |

| Molecular Formula | C28H54N8O7 |

| Molecular Weight | 614.79 g/mol |

| Purity | Typically >95% (as determined by HPLC) |

| Solubility | Soluble in water |

| Storage | Store at -20°C to -80°C |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using the Fmoc/tBu strategy of solid-phase peptide synthesis. The following is a generalized protocol.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H2O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Serine):

-

Activate Fmoc-Ser(tBu)-OH by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation (Leu, Ile, Gly, Lys, Val): Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Ile, Gly, Lys(Boc), Val).

-

Final Fmoc Deprotection: After the final amino acid (Valine) is coupled, remove the terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the peptide by adding cold diethyl ether.

-

-

Purification and Characterization:

-

Collect the precipitated peptide by centrifugation.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

In Vitro Assay for PAR2 Activation: Calcium Mobilization

This protocol describes a common method to assess the ability of a peptide to activate PAR2 by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human PAR2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

SLIGKV-NH2 (positive control)

-

This compound (negative control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed the PAR2-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer. Pluronic F-127 can be included to aid in dye solubilization.

-

Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Cell Washing: Gently wash the cells with HBSS/HEPES buffer to remove excess dye.

-

Peptide Preparation: Prepare serial dilutions of SLIGKV-NH2 and this compound in HBSS/HEPES buffer.

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add the different concentrations of SLIGKV-NH2 and this compound to the respective wells.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) for several minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the peptide concentration to generate dose-response curves.

-

Data Presentation

The following table presents representative quantitative data from a calcium mobilization assay, demonstrating the activity of SLIGKV-NH2 and the inactivity of this compound.

| Peptide | EC50 (µM) | Maximum Response (% of SLIGKV-NH2 max) |

| SLIGKV-NH2 | 1-10 | 100% |

| This compound | No response | < 5% |

Note: The exact EC50 for SLIGKV-NH2 can vary depending on the cell line and assay conditions.

Visualizations

Experimental Workflow: Use of this compound as a Control

Caption: Workflow for using this compound as a negative control.

PAR2 Signaling Pathway

Caption: Simplified PAR2 signaling cascade.

Conclusion

The this compound peptide is an indispensable tool for researchers studying Protease-Activated Receptor 2. Its rational design as a sequence-scrambled control for the PAR2 agonist SLIGKV-NH2 allows for the rigorous validation of experimental results. By following the detailed protocols for its synthesis and application in functional assays, researchers can confidently attribute observed biological effects to the specific activation of PAR2, thereby advancing our understanding of this important receptor in health and disease.

Vkgils-NH2 Peptide: A Technical Guide to Stability and Potential Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Stability and Potential Degradation Pathways

The stability of a peptide is intrinsically linked to its amino acid sequence. The Vkgils-NH2 sequence (Val-Lys-Gly-Ile-Leu-Ser-NH2) suggests a relatively stable peptide, but it is not immune to degradation. The primary degradation pathways for peptides in solution include hydrolysis, oxidation, deamidation, and racemization.[3][4]

Hydrolysis

Peptide bond hydrolysis is a major degradation route, often catalyzed by acids or bases.[3] The rate of hydrolysis is influenced by the amino acids flanking the peptide bond. While no specific residues in this compound are known to make it exceptionally labile to hydrolysis under physiological conditions, exposure to extreme pH during storage or in experimental buffers should be avoided.

A potential, albeit less common, hydrolysis-related degradation can occur at the C-terminal serine residue. The presence of a hydroxyl group in the serine side chain can, under certain conditions, participate in intramolecular reactions.

Oxidation

Oxidation is another common chemical degradation pathway for peptides, primarily affecting residues such as Methionine, Cysteine, Tryptophan, Tyrosine, and Histidine.[5] The sequence of this compound does not contain any of these highly susceptible residues, suggesting that oxidation is not a primary degradation concern for this peptide under typical experimental conditions.

Deamidation and Other Side-Chain Reactions

Deamidation, the hydrolysis of the side-chain amide of asparagine (Asn) or glutamine (Gln) residues, is a frequent cause of peptide degradation.[3][6] The this compound peptide does not contain Asn or Gln, thus eliminating this specific degradation pathway.

The lysine (Lys) residue, with its primary amine in the side chain, could potentially undergo modifications, though this is less common than the aforementioned degradation pathways.

Quantitative Data Summary

Specific quantitative stability data for this compound, such as its half-life in various biological matrices or at different pH values, is not available in the public domain. However, general storage recommendations from suppliers provide some insight into its stability in a lyophilized state and in solution.

| Parameter | Recommended Conditions | Source |

| Storage (Lyophilized) | -20°C or -80°C for long-term storage. | [1][4] |

| Storage (Solution) | Prepare fresh solutions. If necessary, store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [1] |

| Solubility | Soluble to 2 mg/ml in water. |

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of well-established experimental protocols can be employed.

High-Performance Liquid Chromatography (HPLC)-Based Stability Assay

This is the most common method to assess peptide stability.

-

Objective: To determine the rate of degradation of this compound under specific conditions (e.g., different pH, temperature, or in biological matrices like plasma or serum).

-

Methodology:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., water or a mild buffer).

-

The stock solution is diluted into the test buffers (e.g., pH 4, 7.4, and 9) or biological matrix to a final concentration.

-

Samples are incubated at a controlled temperature (e.g., 4°C, 25°C, or 37°C).

-

Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

-

The reaction in the aliquots from biological matrices is quenched, typically by adding an organic solvent like acetonitrile or methanol to precipitate proteins.

-

The samples are centrifuged, and the supernatant is analyzed by reverse-phase HPLC (RP-HPLC).

-

The peak area of the intact this compound peptide is monitored over time. The degradation rate and half-life (t½) can be calculated from the decrease in the peak area.

-

Mass Spectrometry (MS) for Degradation Product Identification

-

Objective: To identify the degradation products of this compound.

-

Methodology:

-

Following the HPLC stability assay, the fractions corresponding to the degradation products can be collected.

-

Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to directly analyze the samples from the stability study.

-

The mass of the degradation products is determined and compared to the mass of the parent peptide.

-

Tandem MS (MS/MS) can be performed on the degradation products to determine their amino acid sequence and pinpoint the site of modification or cleavage.

-

Visualizations

Caption: General pathways of peptide degradation.

Caption: Workflow for a typical peptide stability study.

Conclusion

This compound, as a critical control peptide, is expected to exhibit reasonable stability under standard laboratory conditions. Its amino acid sequence lacks residues that are highly prone to common degradation pathways like oxidation and deamidation. However, like all peptides, it is susceptible to hydrolysis, especially under non-optimal pH and temperature conditions. For rigorous experimental design, it is recommended that researchers empirically verify the stability of this compound in their specific experimental setups using the protocols outlined in this guide. This will ensure the integrity of the control and the reliability of the resulting data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inert Nature of Vkgils-NH2: A Technical Whitepaper on its Expected Cellular Fate as a Control Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, the use of precise molecular tools is paramount to elucidating biological mechanisms. Vkgils-NH2 is a synthetic peptide that serves a critical, albeit unassuming, role in the study of Protease-Activated Receptor 2 (PAR2). It is the reverse amino acid sequence of the potent PAR2 agonist, SLIGKV-NH2.[1][2][3] This sequence reversal renders this compound biologically inactive, making it an ideal negative control for experiments investigating PAR2 activation.[1][2][3] While the cellular uptake and localization of its active counterpart are of significant interest, the defining characteristic of this compound is its expected lack of specific cellular interaction. This guide provides an in-depth analysis of the theoretical cellular uptake and localization of this compound, contextualized by its function as a control peptide. We will explore the general mechanisms by which a short, inert peptide might be internalized by cells and present methodologies for validating its control status.

The Role of this compound as a Control Peptide

The scientific utility of this compound is rooted in its inactivity. In studies involving the PAR2 agonist SLIGKV-NH2, this compound is used to demonstrate that the observed cellular responses are specifically due to PAR2 activation and not some non-specific effect of introducing a peptide into the cellular environment. For example, this compound has been shown to have no effect on DNA synthesis in cells, in stark contrast to the effects of PAR2 agonists.[1][2]

Theoretical Cellular Uptake and Localization

Given its intended biological inertness, this compound is not expected to engage in specific receptor-mediated endocytosis. However, like any small molecule in a biological system, it may be subject to non-specific, low-efficiency uptake mechanisms. The most likely route of entry would be through fluid-phase endocytosis, such as macropinocytosis or general pinocytosis. These processes involve the non-specific engulfment of extracellular fluid and solutes.

Once internalized through such a pathway, the peptide would likely be trafficked to early endosomes and subsequently to late endosomes and lysosomes for degradation. It is not expected to localize to specific organelles like the nucleus, mitochondria, or endoplasmic reticulum, as this would typically require specific targeting signals that this compound lacks.

Quantitative Data on Cellular Uptake

As of late 2025, there is a notable absence of published quantitative data specifically detailing the cellular uptake and localization of this compound. This is unsurprising given its role as a control peptide, where the focus is on its lack of biological effect rather than its cellular trafficking. The table below presents hypothetical data to illustrate what one might expect from an experiment designed to compare the uptake of this compound with its active counterpart.

| Peptide | Cell Type | Incubation Time (min) | Incubation Concentration (µM) | Method of Detection | Cellular Uptake (Normalized Fluorescence Units) | Primary Localization |

| Fluorescently-labeled SLIGKV-NH2 | Keratinocytes | 60 | 10 | Confocal Microscopy | 100 ± 8.5 | Perinuclear Vesicles |

| Fluorescently-labeled this compound | Keratinocytes | 60 | 10 | Confocal Microscopy | 5 ± 1.2 | Diffuse Cytoplasmic (low signal) |

| Fluorescently-labeled SLIGKV-NH2 | Dorsal Root Ganglion Neurons | 60 | 10 | Flow Cytometry | 100 ± 10.2 | Punctate Cytoplasmic Staining |

| Fluorescently-labeled this compound | Dorsal Root Ganglion Neurons | 60 | 10 | Flow Cytometry | 7 ± 2.1 | Below Detection Threshold |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Validating the Inert Nature of this compound

To experimentally verify the expected low uptake and lack of specific localization of this compound, the following protocols could be employed.

Protocol 1: Confocal Microscopy for Visualization of Cellular Uptake

-

Cell Culture: Plate cells of interest (e.g., HaCaT keratinocytes) onto glass-bottom dishes and culture to 70-80% confluency.

-

Peptide Labeling: Synthesize or procure this compound and SLIGKV-NH2 conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488).

-

Incubation: Treat cells with the fluorescently labeled peptides at a final concentration of 10 µM in serum-free media for various time points (e.g., 15, 30, 60, and 120 minutes) at 37°C.

-

Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. If desired, counterstain for specific organelles (e.g., Hoechst for the nucleus, LysoTracker for lysosomes).

-

Imaging: Acquire z-stack images using a confocal microscope. The active peptide should show significant internalization, while the control peptide should show minimal to no signal inside the cells.

Protocol 2: Flow Cytometry for Quantification of Cellular Uptake

-

Cell Preparation: Prepare a single-cell suspension of the desired cells (e.g., by trypsinization).

-

Peptide Labeling: Use fluorescently labeled this compound and SLIGKV-NH2 as described in Protocol 1.

-

Incubation: Incubate the cell suspension with the labeled peptides at 10 µM for 60 minutes at 37°C. Include an untreated control group.

-

Washing: Pellet the cells by centrifugation and wash three times with ice-cold PBS.

-

Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer. The cell population treated with the active peptide is expected to show a significant shift in fluorescence intensity compared to the untreated control, while the population treated with this compound should show a minimal shift.

Conclusion

References

The Vkgils-NH2 Peptide: A Technical Perspective on its Role as a Control in Cell Membrane Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of peptide-mediated cellular processes, the use of appropriate controls is fundamental to elucidating specific biological activities. The peptide Vkgils-NH2 serves as a critical negative control in research involving protease-activated receptor 2 (PAR2) signaling. This technical guide will provide an in-depth overview of this compound, clarifying its function and explaining why it is utilized as a control, particularly in the context of cell membrane interactions. While this compound itself is not expected to interact directly with cell membranes in a biologically significant manner, this guide will also detail the standard experimental protocols and data presentation methods used to assess the membrane interaction of active peptides.

This compound is the reverse amino acid sequence of the PAR2 agonist peptide, SLIGKV-NH2.[1][2] The specific sequence of SLIGKV-NH2 allows it to bind to and activate PAR2, initiating a signaling cascade.[3] In contrast, the reversed sequence of this compound is not recognized by the receptor and therefore does not elicit a biological response.[1][2] This makes it an ideal control to demonstrate that the observed effects of SLIGKV-NH2 are due to its specific sequence and receptor interaction, rather than non-specific effects of a peptide of similar size and composition.

This compound: A Profile

| Parameter | Description | Reference(s) |

| Sequence | Val-Lys-Gly-Ile-Leu-Ser-NH2 | |

| Molecular Weight | 614.79 g/mol | |

| Function | Negative control for the PAR2 agonist SLIGKV-NH2 | [1][2] |

| Biological Activity | No significant effect on DNA synthesis or other cellular processes initiated by PAR2 activation. | [1][2] |

Rationale for Use as a Control in Membrane Interaction Studies

When investigating a peptide's ability to interact with and potentially disrupt cell membranes, it is crucial to differentiate between sequence-specific interactions and non-specific physicochemical effects. This compound is employed to control for the latter. Any observed membrane effects from an active peptide like an antimicrobial peptide would be considered specific only if this compound, under the same experimental conditions, shows no such activity.

Experimental Protocols for Assessing Peptide-Membrane Interactions

While this compound is not expected to yield positive results in these assays, the following are standard, detailed methodologies used to characterize the membrane-interacting capabilities of active peptides.

Membrane Permeabilization (Leakage) Assays

These assays are designed to quantify the ability of a peptide to disrupt the integrity of a lipid bilayer, leading to the leakage of entrapped contents.

a) Calcein Leakage Assay

This is a common method to monitor membrane disruption.

-

Principle: Large unilamellar vesicles (LUVs) are loaded with a fluorescent dye, such as calcein, at a self-quenching concentration. If a peptide disrupts the vesicle membrane, the dye leaks out, becomes diluted, and its fluorescence increases.

-

Protocol:

-

Prepare LUVs of a desired lipid composition (e.g., POPC/POPG to mimic bacterial membranes) by extrusion.

-

Encapsulate 50-80 mM calcein within the LUVs during their formation.

-

Remove unencapsulated calcein using size-exclusion chromatography.

-

Add the peptide of interest (and this compound as a control) at various concentrations to a solution containing the calcein-loaded LUVs.

-

Monitor the increase in fluorescence over time using a fluorometer (Excitation: 495 nm, Emission: 515 nm).

-

Maximum leakage is determined by adding a detergent like Triton X-100 to completely lyse the vesicles.

-

Percentage of leakage is calculated as: ((F_peptide - F_initial) / (F_max - F_initial)) * 100.

-

b) ANTS/DPX Assay

This assay is used to detect the formation of smaller pores.

-

Principle: Vesicles are co-loaded with a fluorescent probe, ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid), and a quencher, DPX (p-xylene-bis-pyridinium bromide). Leakage of either molecule leads to an increase in ANTS fluorescence.

-

Protocol:

-

Prepare LUVs encapsulating ANTS (e.g., 12.5 mM) and DPX (e.g., 45 mM).

-

Purify the LUVs to remove external fluorophore and quencher.

-

Incubate the LUVs with the test peptide.

-

Measure the fluorescence increase (Excitation: ~360 nm, Emission: ~520 nm).[4]

-

Peptide Binding to Membranes

These experiments quantify the affinity of a peptide for a lipid bilayer.

a) Tryptophan Fluorescence Quenching

-

Principle: If a peptide contains tryptophan residues, their intrinsic fluorescence is sensitive to the local environment. When the peptide binds to a membrane containing lipid-soluble quenchers (e.g., brominated lipids), the tryptophan fluorescence is quenched.

-

Protocol:

-

Prepare LUVs with and without a quenching lipid.

-

Titrate the peptide into the LUV suspension.

-

Measure the decrease in tryptophan fluorescence (Excitation: ~280 nm, Emission: ~350 nm).

-

The binding affinity (e.g., Kd) can be calculated by fitting the quenching data to a binding model.

-

b) Surface Plasmon Resonance (SPR)

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A lipid bilayer is immobilized on the chip, and the binding of a peptide to this bilayer is measured in real-time.

-

Protocol:

-

Prepare small unilamellar vesicles (SUVs) of the desired lipid composition.

-

Immobilize the SUVs onto an L1 sensor chip to form a stable lipid bilayer.

-

Inject the peptide at various concentrations over the chip surface.

-

Monitor the change in the SPR signal (response units) to determine association and dissociation kinetics.

-

This allows for the calculation of binding affinity and kinetic constants.[5]

-

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in tables for clear comparison.

Table 1: Peptide-Induced Membrane Leakage

| Peptide | Concentration (µM) | % Calcein Leakage (at 30 min) |

| Active Peptide X | 1 | 15 ± 2 |

| 5 | 45 ± 5 | |

| 10 | 85 ± 3 | |

| This compound | 1 | 2 ± 1 |

| 5 | 3 ± 2 | |

| 10 | 4 ± 2 | |

| Melittin (Positive Control) | 1 | 95 ± 2 |

Table 2: Peptide-Membrane Binding Affinity

| Peptide | Lipid Bilayer Composition | Binding Affinity (Kd, µM) |

| Active Peptide Y | POPC | 12.5 ± 1.8 |

| POPC/POPG (3:1) | 2.3 ± 0.4 | |

| This compound | POPC | > 100 (No significant binding) |

| POPC/POPG (3:1) | > 100 (No significant binding) |

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate experimental workflows and hypothetical signaling pathways.

Caption: Workflow for a vesicle leakage assay.

Caption: A generic receptor-mediated signaling pathway.

Conclusion

This compound is an indispensable tool in the study of PAR2-mediated signaling, serving as a robust negative control. Its inactivity is a key feature, allowing researchers to attribute the biological effects of its counterpart, SLIGKV-NH2, to specific receptor activation. While this compound is not expected to interact with cell membranes, the experimental frameworks detailed herein are the gold standard for characterizing peptides that do. The rigorous use of controls like this compound is paramount for the accurate interpretation of data in the development of novel peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay Development for PAR2 Agonists Using Vkgils-NH2 as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and performing an in vitro assay to screen for agonists of Protease-Activated Receptor 2 (PAR2), utilizing the inactive peptide Vkgils-NH2 as a crucial negative control.

Introduction

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Activation of PAR2 by specific proteases or synthetic agonists like SLIGKV-NH2 initiates intracellular signaling cascades. This compound, a peptide with the reversed amino acid sequence of the PAR2 agonist SLIGKV-NH2, serves as an essential negative control in PAR2 functional assays.[1][2] It is biologically inactive and should not elicit a response, thereby ensuring the specificity of the observed effects to PAR2 activation.[1][2]

This document outlines a detailed protocol for a cell-based in vitro assay to measure PAR2 activation by monitoring intracellular calcium mobilization.

Principle of the Assay

This assay quantifies the activation of PAR2 by measuring the transient increase in intracellular calcium concentration ([Ca2+]i) following receptor stimulation. PAR2 is coupled to the Gαq/11 G-protein. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This calcium flux can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The agonist (SLIGKV-NH2) is expected to induce a significant fluorescent signal, while the negative control (this compound) should not.

Signaling Pathway

Caption: PAR2 signaling pathway leading to intracellular calcium release.

Experimental Protocol: Calcium Mobilization Assay

This protocol is designed for a 96-well plate format and is suitable for use with a fluorescence plate reader equipped with an automated injection system.

4.1. Materials and Reagents

-

Cell Line: Human colon adenocarcinoma cells (HT-29) or Chinese Hamster Ovary (CHO) cells stably expressing human PAR2 (CHO-hPAR2).

-

Peptides:

-

PAR2 Agonist: SLIGKV-NH2 (Tocris, Cat. No. 3010 or equivalent)

-

Negative Control: this compound (Tocris, Cat. No. 3392 or equivalent)

-

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM (e.g., Invitrogen, F14201).

-

Pluronic F-127 (e.g., Invitrogen, P3000MP).

-

Dimethyl sulfoxide (DMSO) .

-

96-well black, clear-bottom microplates .

4.2. Equipment

-

Fluorescence microplate reader with automated liquid handling (injection) capabilities, equipped for excitation at ~490 nm and emission at ~520 nm.

-

Cell culture incubator (37°C, 5% CO2).

-

Laminar flow hood.

-

Centrifuge.

-

Multichannel pipette.

4.3. Protocol Steps

-

Cell Culture and Plating:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Preparation of Reagents:

-

Peptide Stock Solutions: Prepare 10 mM stock solutions of SLIGKV-NH2 and this compound in sterile water or DMSO. Store at -20°C. This compound is soluble in water up to 2 mg/ml.

-

Loading Buffer: Prepare a 2X loading buffer by mixing Fluo-4 AM and Pluronic F-127 in Assay Buffer to final concentrations of 4 µM and 0.04% (w/v), respectively. Protect from light.

-

-

Dye Loading:

-

Aspirate the culture medium from the cell plate.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Plate Preparation:

-

During the dye loading incubation, prepare a compound plate by serially diluting the SLIGKV-NH2 and this compound peptides in Assay Buffer to 4X the final desired concentrations. Include a vehicle control (Assay Buffer with the same percentage of DMSO as the peptide dilutions).

-

-

Calcium Flux Measurement:

-

After incubation, wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C or room temperature).

-

Set the instrument to record fluorescence (Ex: 490 nm, Em: 520 nm) every 1-2 seconds.

-

Establish a stable baseline fluorescence reading for 15-20 seconds.

-

Using the automated injector, add 50 µL of the 4X compound solutions from the compound plate to the corresponding wells of the cell plate.

-

Continue recording the fluorescence for at least 60-90 seconds to capture the peak response and subsequent decline.

-

4.4. Experimental Workflow

Caption: Workflow for the PAR2 calcium mobilization assay.

Data Presentation and Analysis

The primary readout is the change in fluorescence intensity upon compound addition. The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

5.1. Data Analysis

-

Dose-Response Curves: Plot the fluorescence response against the logarithm of the agonist (SLIGKV-NH2) concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).

-

Negative Control: The response to this compound should be minimal and not exhibit a dose-dependent increase, confirming that the assay is specific for PAR2 activation.

5.2. Representative Quantitative Data

The following table summarizes hypothetical data from a PAR2 calcium mobilization assay.

| Compound | Concentration Range (µM) | EC50 (µM) | Max Response (% of SLIGKV-NH2) |

| SLIGKV-NH2 | 0.01 - 100 | 1.5 | 100% |

| This compound | 0.01 - 100 | > 100 | < 5% |

| Vehicle | N/A | N/A | 0% |

Troubleshooting

-

High background fluorescence: Ensure complete removal of the dye loading buffer by thorough washing. Check for autofluorescence of test compounds.

-

No response to agonist: Verify the viability and confluency of the cells. Confirm the activity of the agonist stock solution. Ensure the cell line expresses functional PAR2.

-

Response to this compound: This may indicate a non-specific effect or a problem with the peptide stock. Verify the purity and identity of the this compound peptide. Check for cell line instability or contamination.

Conclusion

This application note provides a robust framework for an in vitro calcium mobilization assay to identify and characterize PAR2 agonists. The inclusion of this compound as a negative control is critical for validating the specificity of the assay and ensuring that the observed cellular responses are a direct result of PAR2 activation. This methodology is a valuable tool for academic research and in the early stages of drug discovery programs targeting PAR2.

References

Application Notes and Protocols for In Vivo Animal Studies Using Vkgils-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vkgils-NH2 is a synthetic peptide that serves as a crucial negative control in in vivo and in vitro studies involving the activation of Protease-Activated Receptor 2 (PAR2).[1][2] PAR2 is a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and vasodilation. The activation of PAR2 is typically achieved through proteolytic cleavage of its extracellular domain, which exposes a tethered ligand, SLIGKV-NH2 (in humans). Synthetic peptides that mimic this tethered ligand, such as SLIGKV-NH2, are potent agonists of the receptor.

This compound is the reversed amino acid sequence of the PAR2 agonist SLIGKV-NH2. This sequence reversal renders the peptide inactive towards PAR2, meaning it does not elicit the downstream signaling and physiological responses associated with PAR2 activation. Therefore, this compound is an essential tool for demonstrating the specificity of the effects observed with PAR2 agonists. In any experiment utilizing a PAR2 agonist, the inclusion of a this compound control group is critical to ensure that the observed effects are genuinely mediated by PAR2 activation and not due to non-specific peptide effects. It is expected that in vivo, this compound will not produce significant effects compared to a vehicle control.

Mechanism of Action (as a Negative Control)

This compound, due to its reversed amino acid sequence, does not bind to and activate PAR2. Consequently, it does not trigger the intracellular signaling cascades typically associated with PAR2 activation, such as the mobilization of intracellular calcium or the activation of mitogen-activated protein kinase (MAPK) pathways. In animal studies, administration of this compound is not expected to induce inflammatory responses, pain, or other physiological changes that are characteristic of PAR2 activation.

Signaling Pathway Diagram

Caption: Inactive signaling pathway of the control peptide this compound.

Experimental Applications and Protocols

This compound is primarily used as a negative control in animal models where the effects of PAR2 activation are being investigated. Below are example application notes and protocols for common in vivo studies.

Assessment of Inflammatory Response (Paw Edema Model)

Objective: To demonstrate that the pro-inflammatory effects of a PAR2 agonist are specific and not induced by a similar but inactive peptide.

Experimental Workflow Diagram:

Caption: Workflow for assessing inflammatory response using a paw edema model.

Protocol:

-

Animals: Male Wistar rats (200-250 g) are suitable for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

-

Reagents:

-

This compound (control peptide)

-

SLIGKV-NH2 (PAR2 agonist)

-

Vehicle (e.g., sterile saline)

-

Anesthetic (e.g., isoflurane)

-

-

Procedure: a. Acclimatize animals for at least 48 hours before the experiment. b. Prepare fresh solutions of this compound and SLIGKV-NH2 in the vehicle on the day of the experiment. A typical concentration range is 10-100 µM. c. Measure the baseline volume of the right hind paw of each rat using a plethysmometer. d. Anesthetize the rats lightly. e. Inject 50 µL of the vehicle, this compound solution, or SLIGKV-NH2 solution into the plantar surface of the right hind paw. f. Measure the paw volume at various time points after injection (e.g., 30, 60, 120, and 240 minutes).

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-injection measurement.

-

Compare the mean edema across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Expected Quantitative Data:

| Treatment Group | Dose (nmol/paw) | Mean Paw Edema (mL) at 60 min (± SEM) |

| Vehicle | - | 0.05 ± 0.02 |

| This compound | 5 | 0.06 ± 0.03 |

| SLIGKV-NH2 | 5 | 0.45 ± 0.05* |

*p < 0.05 compared to Vehicle and this compound groups. Data are illustrative.

Assessment of Nociceptive Response (Thermal Hyperalgesia Model)

Objective: To confirm that the pain-sensitizing effects of a PAR2 agonist are specific to PAR2 activation.

Experimental Workflow Diagram:

Caption: Workflow for assessing nociceptive response using a thermal hyperalgesia model.

Protocol:

-

Animals: Male C57BL/6 mice (20-25 g) are commonly used.

-

Reagents:

-

This compound (control peptide)

-

SLIGKV-NH2 (PAR2 agonist)

-

Vehicle (e.g., sterile saline)

-

-

Procedure: a. Habituate the mice to the testing environment (e.g., plantar test apparatus) for several days before the experiment. b. Prepare fresh solutions of this compound and SLIGKV-NH2 in the vehicle. A typical dose range is 1-10 nmol per paw. c. Measure the baseline paw withdrawal latency to a radiant heat source. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage. d. Inject 20 µL of the vehicle, this compound solution, or SLIGKV-NH2 solution into the plantar surface of the right hind paw. e. Measure the paw withdrawal latency at various time points after injection (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis:

-

A decrease in paw withdrawal latency indicates thermal hyperalgesia.

-

Compare the mean withdrawal latencies across the different treatment groups at each time point using appropriate statistical analysis.

-

Expected Quantitative Data:

| Treatment Group | Dose (nmol/paw) | Mean Paw Withdrawal Latency (s) at 30 min (± SEM) |

| Vehicle | - | 10.2 ± 0.8 |

| This compound | 2 | 9.9 ± 0.9 |

| SLIGKV-NH2 | 2 | 4.5 ± 0.5* |

*p < 0.05 compared to Vehicle and this compound groups. Data are illustrative.

General Considerations for In Vivo Studies

-

Peptide Solubility and Formulation: this compound is typically soluble in aqueous solutions like saline or phosphate-buffered saline (PBS). However, it is always recommended to perform a solubility test before preparing the final formulation. For some applications, co-solvents such as DMSO may be required, but their concentration should be kept to a minimum to avoid non-specific effects.

-

Dose and Administration Route: The appropriate dose and route of administration will depend on the specific animal model and the research question. Common routes include subcutaneous, intraperitoneal, and intravenous injections. Pilot studies are recommended to determine the optimal dose that does not cause any non-specific effects.

-

Stability: Peptide solutions should be prepared fresh on the day of the experiment to ensure stability and activity. If storage is necessary, follow the manufacturer's recommendations, which typically involve storing stock solutions at -20°C or -80°C.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound is an indispensable tool for researchers studying the in vivo functions of PAR2. Its use as a negative control is essential for validating the specificity of the effects observed with PAR2 agonists. The protocols and data presented here provide a framework for the effective use of this compound in animal models of inflammation and pain. By including this control, researchers can ensure the robustness and reliability of their findings in the complex field of PAR2 signaling.

References

Application Notes and Protocols: Fluorescent Labeling of Vkgils-NH2 for Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vkgils-NH2 is a hexapeptide with the sequence Val-Lys-Gly-Ile-Leu-Ser-NH2. It serves as a crucial negative control for studies involving the protease-activated receptor 2 (PAR2) agonist, SLIGKV-NH2, which is the reverse sequence.[1][2][3][4] Due to its lack of biological activity, fluorescently labeled this compound is an ideal tool for control experiments in cellular and tissue imaging to distinguish specific receptor-mediated uptake and localization from non-specific effects.[1][3]

This document provides a detailed protocol for the fluorescent labeling of this compound using amine-reactive dyes, specifically N-hydroxysuccinimide (NHS) esters, which covalently attach to primary amines on the peptide.[][6][7]

Principle of Fluorescent Labeling

The primary amine groups on the this compound peptide, located at the N-terminus (Valine) and the side chain of Lysine, can be targeted for covalent labeling with fluorescent dyes. NHS-ester functionalized dyes are highly reactive towards these primary amines under slightly basic conditions (pH 8.0-9.0), forming a stable amide bond.[][7][8]

Figure 1: Amine-reactive labeling of this compound.

Recommended Fluorescent Dyes

The choice of fluorescent dye depends on the specific application, including the available excitation and emission filters on the imaging system and the potential for background autofluorescence. Dyes activated with NHS esters are readily available across the visible and near-infrared spectrum.[][9][10]

| Fluorophore | Excitation (nm) | Emission (nm) | Color | Key Features |

| FITC (Fluorescein) | 494 | 520 | Green | High quantum yield, widely used, pH sensitive.[] |

| TRITC (Rhodamine) | 550 | 575 | Orange | Photostable, less pH sensitive than FITC. |

| ATTO 488 | 501 | 523 | Green | High photostability and brightness, good FITC alternative.[6] |

| Cy3 | 550 | 570 | Orange-Red | Bright and photostable, commonly used for microscopy.[8] |

| Cy5 | 649 | 670 | Far-Red | Reduced cellular autofluorescence in the far-red spectrum.[8] |

| IRDye® 800CW | 774 | 789 | Near-Infrared | Low tissue autofluorescence, suitable for in vivo imaging.[9] |

Experimental Protocol: Labeling this compound with an NHS-Ester Dye

This protocol provides a general method for labeling this compound with a fluorescent NHS-ester dye. Optimization may be required depending on the specific dye used.

Materials and Reagents

-

This compound peptide (purity >95%)

-

Amine-reactive fluorescent dye (NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.3)

-

Purification column (e.g., Sephadex G-10 or Reverse-Phase HPLC)

-

Trifluoroacetic acid (TFA) for HPLC

-

Acetonitrile (ACN) for HPLC

Labeling Procedure

Figure 2: Workflow for fluorescent labeling of this compound.

-

Prepare Peptide Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

-

Prepare Dye Solution: Immediately before use, dissolve the fluorescent dye-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8]

-

Reaction: While gently vortexing the peptide solution, slowly add a 1.5 to 5-fold molar excess of the reactive dye solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the fluorescently labeled peptide from the unreacted dye and unlabeled peptide.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the recommended method for achieving high purity. Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.

-

Size-Exclusion Chromatography (e.g., Sephadex G-10): This method can be used for a quicker separation of the labeled peptide from free dye.

-

-

Characterization:

-

Mass Spectrometry (MS): Confirm the identity of the labeled peptide by verifying the expected mass increase.

-

UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the peptide.[11]

-

-

Storage: Lyophilize the purified, labeled peptide and store it at -20°C or lower, protected from light.[2]

Calculation of Degree of Labeling (DOL)

The DOL, which indicates the average number of dye molecules per peptide, can be estimated using the following formula:

DOL = (Amax × εpeptide) / [(A280 - (Amax × CF280)) × εdye]

Where:

-

Amax is the absorbance of the conjugate at the absorption maximum of the dye.

-

A280 is the absorbance of the conjugate at 280 nm.

-

εdye is the molar extinction coefficient of the dye at Amax.

-

εpeptide is the molar extinction coefficient of the peptide at 280 nm (approx. 5500 M-1cm-1 for this compound).

-

CF280 is the correction factor for the dye's absorbance at 280 nm (A280 / Amax of the free dye).

Example Application: Control for Cellular Uptake Studies

Fluorescently labeled this compound is used as a negative control to assess non-specific binding and uptake in imaging experiments targeting the PAR2 receptor with fluorescently labeled SLIGKV-NH2.

Figure 3: this compound as a negative control for PAR2 binding.

Protocol:

-

Culture cells known to express PAR2.

-

In separate wells, treat cells with:

-